REACTION_CXSMILES
|
[OH-].[Li+].[CH2:3]([N:10]1[CH2:15][CH2:14][CH:13]([O:16][CH2:17][CH2:18][C:19]([O:21]C)=[O:20])[CH2:12][CH2:11]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>CO>[CH2:3]([N:10]1[CH2:11][CH2:12][CH:13]([O:16][CH2:17][CH2:18][C:19]([OH:21])=[O:20])[CH2:14][CH2:15]1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methyl 3-[(1-benzyl-4-piperidyl)oxy]propanoate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)OCCC(=O)OC
|
Name
|
|
Quantity
|
43.3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in a small amount of water
|
Type
|
CUSTOM
|
Details
|
purified on a Dowex 50WX8-200 (trade mark) ion-exchange resin
|
Type
|
WASH
|
Details
|
eluting with 0:100 changing to 50:50 (in 10% increments), by volume, water
|
Type
|
CONCENTRATION
|
Details
|
The aqueous eluted solution was concentrated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
the residue was frozen
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)OCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 269 mg | |
YIELD: CALCULATEDPERCENTYIELD | 28.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |